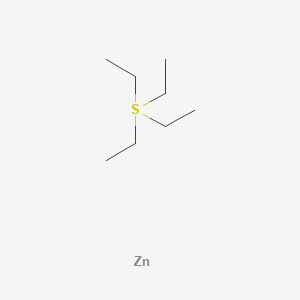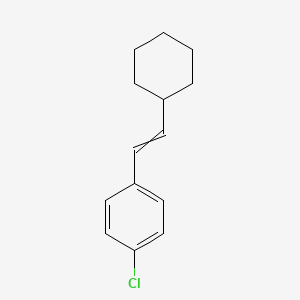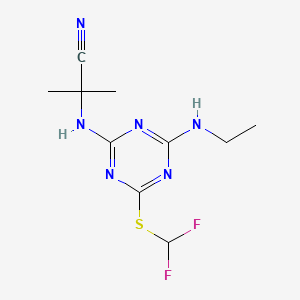
Propanenitrile, 2-((4-((difluoromethyl)thio)-6-((ethylamino)-1,3,5-triazin-2-yl)amino)-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanenitrile, 2-((4-((difluoromethyl)thio)-6-((ethylamino)-1,3,5-triazin-2-yl)amino)-2-methyl- is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by the presence of a difluoromethyl group, a thioether linkage, and a triazine ring, making it a versatile molecule with unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propanenitrile, 2-((4-((difluoromethyl)thio)-6-((ethylamino)-1,3,5-triazin-2-yl)amino)-2-methyl- typically involves multiple stepsThese reactions often employ difluoromethylating reagents such as difluoromethyl phenoxathiinium tetrafluoroborate, which is known for its stability and versatility .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based catalysts to facilitate the transfer of the difluoromethyl group to the desired molecular framework . The process conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Propanenitrile, 2-((4-((difluoromethyl)thio)-6-((ethylamino)-1,3,5-triazin-2-yl)amino)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The triazine ring allows for nucleophilic substitution reactions, where different nucleophiles can replace the existing substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions are typically controlled to maintain the integrity of the difluoromethyl group .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines .
Wissenschaftliche Forschungsanwendungen
Propanenitrile, 2-((4-((difluoromethyl)thio)-6-((ethylamino)-1,3,5-triazin-2-yl)amino)-2-methyl- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which Propanenitrile, 2-((4-((difluoromethyl)thio)-6-((ethylamino)-1,3,5-triazin-2-yl)amino)-2-methyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, while the triazine ring can participate in hydrogen bonding and other interactions . These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanenitrile: A simpler nitrile compound without the difluoromethyl and triazine groups.
Difluoromethyl phenoxathiinium tetrafluoroborate: A difluoromethylating reagent used in the synthesis of fluorinated compounds.
Triazine derivatives: Compounds containing the triazine ring, commonly used in pharmaceuticals and agrochemicals.
Uniqueness
Propanenitrile, 2-((4-((difluoromethyl)thio)-6-((ethylamino)-1,3,5-triazin-2-yl)amino)-2-methyl- is unique due to its combination of a difluoromethyl group, a thioether linkage, and a triazine ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
103428-01-9 |
|---|---|
Molekularformel |
C10H14F2N6S |
Molekulargewicht |
288.32 g/mol |
IUPAC-Name |
2-[[4-(difluoromethylsulfanyl)-6-(ethylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropanenitrile |
InChI |
InChI=1S/C10H14F2N6S/c1-4-14-7-15-8(18-10(2,3)5-13)17-9(16-7)19-6(11)12/h6H,4H2,1-3H3,(H2,14,15,16,17,18) |
InChI-Schlüssel |
HYCDWGHRECTRNN-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=NC(=NC(=N1)SC(F)F)NC(C)(C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


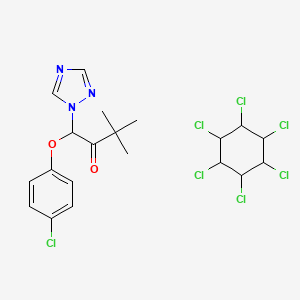
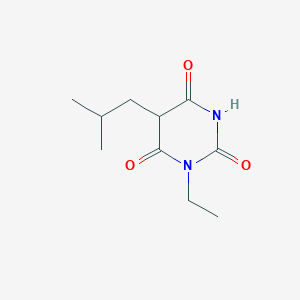
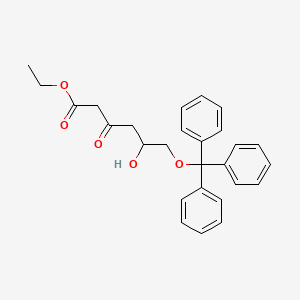
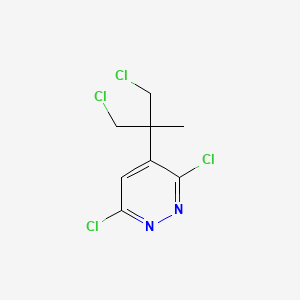

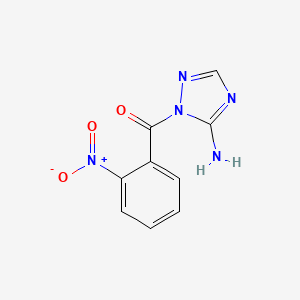
![1,2-Ethanediamine, N,N'-bis[(2,5-dimethoxyphenyl)methylene]-](/img/structure/B14328455.png)

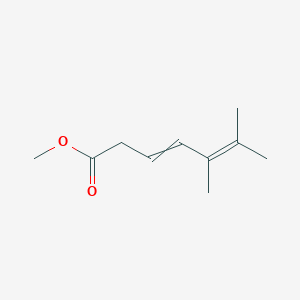
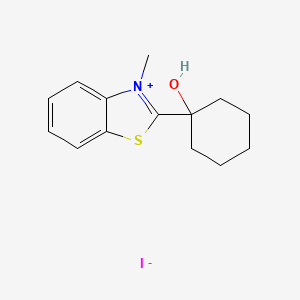
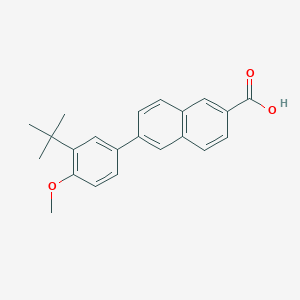
![2-[(E)-(6-aminopyridin-2-yl)iminomethyl]-6-methoxyphenol](/img/structure/B14328480.png)
